5-Cyanoindole
Overview
Description
5-Cyanoindole is an organic compound belonging to the indole family, characterized by a cyano group (-CN) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of the cyano group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
5-Cyanoindole is known to function as an enzyme inhibitor
Mode of Action
It’s known that the structure and electronic properties of the electronic ground and the lowest excited singlet states of this compound were determined using rotationally resolved spectroscopy . This suggests that this compound may interact with its targets through electronic interactions, but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It is involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta [c]quinolones, and vinyl indoles
Result of Action
As an enzyme inhibitor, it likely affects the activity of its target enzymes, but the specific effects depend on the identity of these targets .
Action Environment
The protocol is environmentally friendly compared to previously reported routes, avoiding the use of cyanide reagents and heavy metals . This suggests that environmental factors could influence the action, efficacy, and stability of this compound, but more research is needed to understand these influences.
Biochemical Analysis
Biochemical Properties
The structure and electronic properties of the electronic ground and the lowest excited singlet states of 5-cyanoindole were determined using rotationally resolved spectroscopy of the vibrationless electronic origin of 5CI . In contrast to most other indole derivatives, the lowest excited state of this compound is determined to be of L a character .
Cellular Effects
Given its role as an enzyme inhibitor , it can be inferred that this compound may influence cellular processes by modulating the activity of certain enzymes.
Molecular Mechanism
Its ability to inhibit enzymes suggests that it may interact with these proteins, potentially altering their function and impacting cellular processes .
Metabolic Pathways
Given its role as an enzyme inhibitor , it may interact with enzymes involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanoindole can be achieved through several methods:
Cyclization Reaction: One eco-friendly method involves the cyclization of a nitrile in the presence of iron and acetic acid (Fe/AcOH), yielding a high purity of this compound.
Fischer Indole Cyclization: Another method includes the Fischer indole cyclization reaction, where 4-cyanophenylhydrazine hydrochloride is used as a precursor.
Cyanation of 5-Bromoindole: This method involves the cyanation of 5-bromoindole using a cyanating reagent in the presence of dimethylformamide (DMF) as the solvent.
Industrial Production Methods: The industrial production of this compound often employs robust and commercially viable protocols that avoid the use of heavy metals and cyanide reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanoindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products:
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields amines.
Substitution: Forms halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Cyanoindole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: Used in the study of biological processes and as a building block for bioactive molecules.
Medicine: Employed in the development of antidepressant drugs such as vilazodone hydrochloride.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound of 5-Cyanoindole, lacking the cyano group.
4-Cyanoindole: Similar structure but with the cyano group at the fourth position.
3-Cyanoindole: Cyano group attached to the third position.
Uniqueness: this compound is unique due to its specific positioning of the cyano group, which influences its reactivity and biological activity. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds .
Properties
IUPAC Name |
1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLDEVWYOFIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Record name | 5-cyanoindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-84-2 | |
Record name | 1H-Indole-5-carbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40166477 | |
Record name | Indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-24-2 | |
Record name | Indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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